![molecular formula C19H16N4O2S B032564 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid CAS No. 315704-15-5](/img/structure/B32564.png)

4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

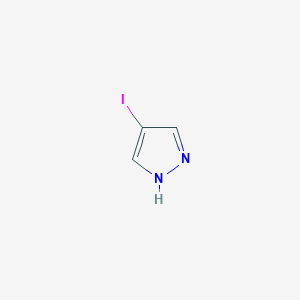

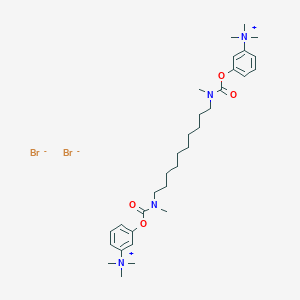

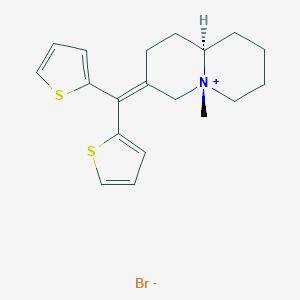

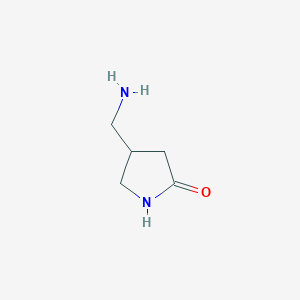

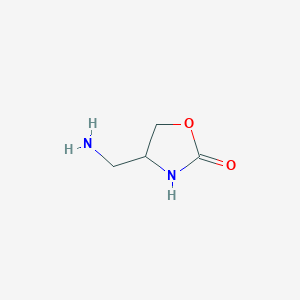

“4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid” is a compound with the molecular formula C18H16N4OS . It’s part of the imidazo[1,2-a]pyridines group, which has been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group attached to an imidazo[1,2-a]pyridine ring via a thiazol-2-ylamino group .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These methods have been developed to improve the ecological impact of the classical schemes .Physical And Chemical Properties Analysis

The compound is a white powder with a molecular mass of 336.411 Da . More detailed physical and chemical properties are not available in the resources.Aplicaciones Científicas De Investigación

Comprehensive Analysis of Scientific Research Applications of 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic Acid

The compound 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid has a range of applications in scientific research due to its unique chemical structure. Below is a detailed analysis of six distinct applications:

Antibacterial Agents: Substituted imidazo[1,2-a]pyridines have been recognized for their broad spectrum of biological activity, including antibacterial properties . The structural features of these compounds allow them to interact with bacterial cell components, potentially inhibiting growth or killing the bacteria.

Antifungal Applications: Similar to their antibacterial uses, these derivatives also exhibit antifungal activities . They can be formulated into medications or applied in agricultural settings to protect crops from fungal infections.

Antiviral Drug Development: The antiviral potential of imidazo[1,2-a]pyridine derivatives makes them candidates for the development of new antiviral drugs . Their mechanism may involve disrupting viral replication or altering host-virus interactions.

Anti-inflammatory Medications: The anti-inflammatory properties of these compounds can be harnessed to develop new medications for treating inflammatory diseases . They may work by modulating immune responses or inhibiting inflammatory pathways.

Cancer Treatment: Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer . They may function by interfering with cancer cell signaling or inducing apoptosis in malignant cells.

Cardiovascular Disease Management: These derivatives have applications in managing cardiovascular diseases . They could be used to create drugs that target specific pathways involved in cardiovascular health, such as blood pressure regulation or cholesterol management.

Alzheimer’s Disease Therapy: The potential use of these compounds in Alzheimer’s disease therapy has been explored . They might be beneficial in reducing amyloid plaque formation or improving cognitive functions in patients.

Insomnia and Brain Function Disorders: Compounds like zolpidem, which is structurally related to the subject compound, are used to treat short-term insomnia and some brain function disorders . The hypnotic effect is based on blocking γ-aminobutyric acid receptors, with fewer side effects compared to classical benzodiazepine tranquilizers .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound “4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid” is a derivative of 2-aminothiazole . It is known that similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have a broad spectrum of biological activity . They are used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . The primary targets of these compounds are γ-aminobutyric acid (GABA) receptors .

Mode of Action

The mode of action of this compound is similar to classical benzodiazepine tranquilizers . It interacts with its targets, the GABA receptors, by blocking them . This blocking action results in a hypnotic effect, which is used to treat short-term insomnia and some disorders of brain function .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving GABA, a major inhibitory neurotransmitter in the mammalian central nervous system . By blocking GABA receptors, the compound alters the balance of excitatory and inhibitory signals in the brain, leading to its hypnotic and tranquilizing effects .

Pharmacokinetics

It is known that similar compounds, such as zolpidem, are rapidly absorbed and have a short half-life, which makes them suitable for treating conditions like insomnia .

Result of Action

The result of the compound’s action is a decrease in neuronal excitability and an increase in sleep propensity . This is achieved through its interaction with GABA receptors and its subsequent effects on neurotransmission .

Propiedades

IUPAC Name |

4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c1-11-7-8-23-16(9-11)20-12(2)17(23)15-10-26-19(22-15)21-14-5-3-13(4-6-14)18(24)25/h3-10H,1-2H3,(H,21,22)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFVPEYROOCQPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.